(1S,2R)-2-Aminocyclopentanol (1S,2R)-2-Aminocyclopentanol
Brand Name: Vulcanchem
CAS No.: 135969-63-0
VCID: VC21205767
InChI: InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
SMILES: C1CC(C(C1)O)N
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

(1S,2R)-2-Aminocyclopentanol

CAS No.: 135969-63-0

Cat. No.: VC21205767

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Aminocyclopentanol - 135969-63-0

Specification

CAS No. 135969-63-0
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name (1S,2R)-2-aminocyclopentan-1-ol
Standard InChI InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Standard InChI Key JFFOUICIRBXFRC-UHNVWZDZSA-N
Isomeric SMILES C1C[C@H]([C@H](C1)O)N
SMILES C1CC(C(C1)O)N
Canonical SMILES C1CC(C(C1)O)N

Introduction

Chemical Structure and Properties

Stereochemistry and Structural Features

(1S,2R)-2-Aminocyclopentanol possesses a distinct stereochemical configuration that defines its biological and chemical properties. The compound contains a five-membered cyclopentane ring with an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent carbon atoms. The "cis" designation indicates that both functional groups are oriented on the same side of the ring plane, which significantly influences its molecular interactions and reactivity profiles .

The stereochemical designation "(1S,2R)" precisely defines the absolute configuration at carbons 1 and 2, with the hydroxyl group at the S-configured C1 position and the amino group at the R-configured C2 position . This specific stereochemistry is crucial for its applications in asymmetric synthesis and pharmaceutical development where the spatial arrangement of functional groups directly impacts biological activity.

The structural representation can be expressed using various nomenclature systems, as shown below:

Nomenclature SystemRepresentation
IUPAC Name(1S,2R)-2-aminocyclopentan-1-ol
Standard InChIInChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Standard InChIKeyZFSXKSSWYSZPGQ-JBUOLDKXSA-N
Isomeric SMILESC1CC@HN.Cl

Physical and Chemical Properties

The physical and chemical properties of (1S,2R)-2-Aminocyclopentanol hydrochloride are essential considerations for its handling, storage, and application in research and development contexts. The compound typically appears as a white solid in its pure form .

Table 1: Physical and Chemical Properties of (1S,2R)-2-Aminocyclopentanol Hydrochloride

PropertyValue
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol
Physical StateWhite solid
Boiling Point220.9°C at 760 mmHg
Flash Point87.4°C
Vapor Pressure0.0229 mmHg at 25°C
Recommended StorageInert atmosphere, Room Temperature
Water SolubilityEnhanced (as hydrochloride salt)

The hydrochloride salt form significantly enhances the compound's water solubility compared to its free base, which is advantageous for applications requiring aqueous solutions or reactions . The presence of both amino and hydroxyl functional groups enables multiple hydrogen bonding interactions, influencing its solubility characteristics and chemical reactivity .

One identified synthetic approach involves the use of Boc-protected (1S,2R)-2-aminocyclopentanol as an intermediate. In this method, the protected amino alcohol, designated as compound 4 in the referenced research, is reacted with appropriate phenols and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at low temperature (0°C) . This synthetic pathway demonstrates the compound's utility in creating more complex molecular structures through functional group transformations.

Reaction Conditions and Considerations

The successful synthesis of (1S,2R)-2-Aminocyclopentanol with high stereochemical purity requires careful control of reaction conditions. Temperature, solvent choice, and reagent selection all play critical roles in determining the stereochemical outcome of the synthesis.

The preparation of derivatives, as mentioned in the search results, often involves:

  • Dissolution of Boc-protected (1S,2R)-2-aminocyclopentanol with appropriate reagents in dry THF

  • Cooling to 0°C to control reaction kinetics and enhance stereoselectivity

  • Concentration of reactants typically maintained at 50-100 mM

These controlled conditions help ensure that the desired stereochemical configuration is preserved throughout the synthetic process, which is critical for applications requiring stereochemical purity.

Applications and Uses

Role as an Organic Building Block

(1S,2R)-2-Aminocyclopentanol serves as a valuable chiral building block in organic synthesis due to its well-defined stereochemistry and bifunctional nature. The compound falls into the category of "Organic Building Blocks," which are fundamental components used to construct more complex organic molecules .

The presence of both amino and hydroxyl functional groups provides versatile reactive sites for further functionalization and incorporation into larger molecular structures. This versatility makes it particularly valuable for:

  • Creation of chiral ligands for asymmetric catalysis

  • Development of stereochemically defined structural motifs

  • Introduction of specific stereochemical elements into complex molecules

  • Synthesis of heterocyclic compounds with defined stereochemistry

As noted in the search results, the compound is categorized alongside other important building blocks such as alcohols, amines, aldehydes, and carboxylic acids, highlighting its significance in the synthetic organic chemistry toolbox .

Pharmaceutical Applications

The pharmaceutical industry represents a significant application area for (1S,2R)-2-Aminocyclopentanol. Its stereochemically defined structure makes it valuable for developing compounds with specific biological activities, where molecular recognition often depends on precise three-dimensional arrangements of functional groups.

The search results specifically mention that this compound is utilized in the discovery and development of novel pharmaceuticals . One specific example indicates its use in a structure-activity relationship study for the development of novel pharmaceutical compounds, suggesting its importance in medicinal chemistry research .

The compound's bifunctional nature allows for selective modifications, enabling the creation of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. The hydroxyl and amino groups can serve as handles for attaching additional functional groups or structural elements required for specific pharmaceutical applications.

CategoryDetails
Hazard SymbolsXi - Irritant
Risk CodesR38 - Irritating to the skin
R41 - Risk of serious damage to eyes
Safety DescriptionS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
S39 - Wear eye/face protection
WGK Germany3 (high hazard to waters)

These safety considerations underscore the importance of appropriate handling procedures, including the use of personal protective equipment when working with this compound. The WGK (Wassergefährdungsklasse) rating of 3 indicates a high hazard to aquatic environments, suggesting that disposal should be conducted with appropriate environmental considerations .

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